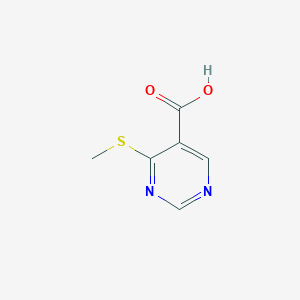![molecular formula C29H24ClN5O6 B15073157 1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SHP844 is a compound known for its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is involved in regulating tyrosine phosphorylation levels, which are crucial for cell proliferation, differentiation, and survival. Overexpression of SHP2 is linked to the development of various cancers, making it a significant target for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SHP844 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production methods for SHP844 are not widely documented in the public domain. it is likely that large-scale production involves optimization of the synthetic routes to ensure high yield and purity, using advanced chemical engineering techniques .
Análisis De Reacciones Químicas
Types of Reactions: SHP844 primarily undergoes binding reactions with SHP2 at specific allosteric sites. These interactions stabilize the inactive conformation of SHP2, preventing its catalytic activity .
Common Reagents and Conditions: The reactions involving SHP844 typically require specific reagents that facilitate its binding to SHP2. These may include various solvents, catalysts, and other chemical agents that promote the desired interactions under controlled conditions .
Major Products Formed: The major product formed from the interaction of SHP844 with SHP2 is the stabilized inactive conformation of SHP2, which inhibits its activity and thereby affects downstream signaling pathways involved in cell proliferation and survival .
Aplicaciones Científicas De Investigación
SHP844 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatase inhibition. In biology and medicine, SHP844 is valuable for researching cancer therapies, as it can inhibit the overactive SHP2 protein, which is implicated in various cancers. In the industry, SHP844 may be used in the development of new therapeutic agents targeting SHP2 .
Mecanismo De Acción
SHP844 exerts its effects by binding to specific allosteric sites on the SHP2 protein. This binding stabilizes the inactive conformation of SHP2, preventing it from catalyzing the dephosphorylation of its substrates. The key residues involved in this interaction include GLU110, ARG265, and ARG501, which play crucial roles in maintaining the auto-inhibited state of SHP2 .
Comparación Con Compuestos Similares
Similar Compounds:
- SHP099
- SHP244
Comparison: SHP844 is unique in its ability to bind to a distinct allosteric site on SHP2, different from the binding site of SHP099. This dual allosteric inhibition mechanism enhances the pharmacological pathway inhibition in cells, making SHP844 a valuable compound for combination therapies .
Propiedades
Fórmula molecular |
C29H24ClN5O6 |
|---|---|
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
(2S)-1-[3-chloro-4-[[1-(2-hydroxy-3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]methyl]benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1 |
Clave InChI |
SUGSJIDJUCFQEX-QFIPXVFZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCC[C@H]6C(=O)O)Cl |
SMILES canónico |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


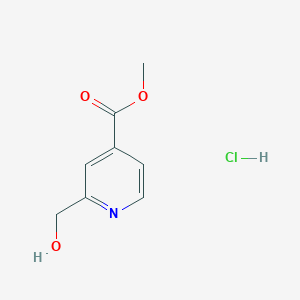
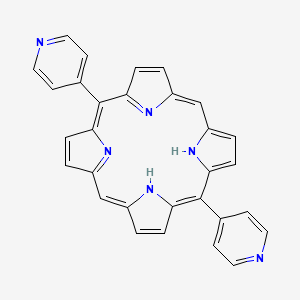
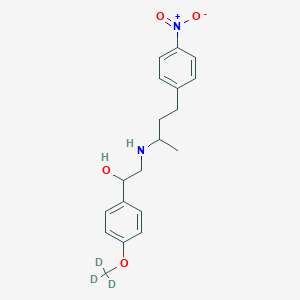
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
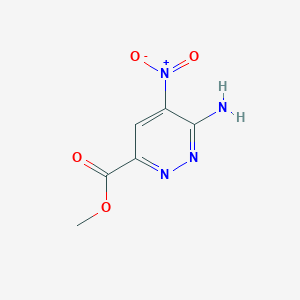

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)

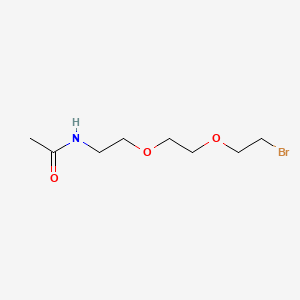
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
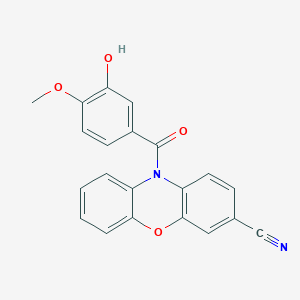
amino]-2-propanol](/img/structure/B15073137.png)
